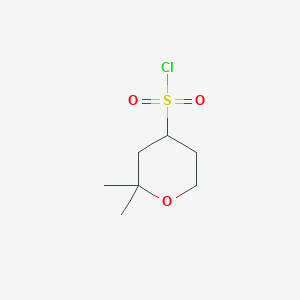
5-Fluorononane-1,9-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Fluorononane-1,9-diamine is a useful research compound. Its molecular formula is C9H21FN2 and its molecular weight is 176.279. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Co-crystal Structure and Optical Properties
Research on the co-crystal structure of similar fluorinated compounds, such as the study conducted by Ding and Pan (2013), reveals their potential in modifying optical properties for applications in materials science. The study showed that the co-crystal of 9-fluorenone and naphthalene-1, 5-diamine exhibited a red shift in PMMA film, suggesting its utility in designing materials with specific optical characteristics (Ding & Pan, 2013).
Biosynthesis of Diamines
The biosynthesis of diamines, including compounds structurally related to "5-Fluorononane-1,9-diamine," has significant implications for sustainable plastics production. Wang, Li, and Deng (2020) discussed the utilization of microbial factories for producing diamines, highlighting the environmental benefits of renewable raw materials in the synthesis of polyamide plastics (Wang, Li, & Deng, 2020).
Synthesis of Fluorinated Compounds
Wang, Sun, and Chu (2015) developed a method for the fluorination of 5-iodotriazoles, demonstrating the versatility of fluorinated diamines in synthesizing various functional groups. This research underscores the importance of such compounds in creating complex molecules with specific properties (Wang, Sun, & Chu, 2015).
Separation and Purification from Fermentation Broth
Lee et al. (2019) developed an efficient process for the separation and purification of diamines from fermentation broth, which is crucial for the industrial production of bio-based nylons. This research could facilitate the synthesis of renewable diamines, including those similar to "this compound" (Lee et al., 2019).
Polyimides Derived from Fluorinated Diamines
Research into novel polyimides derived from fluorinated diamines, such as the work by Zhang et al. (2010), explores the synthesis and properties of materials with potential applications in electronics and material science. These studies highlight the role of fluorinated diamines in creating polymers with desirable mechanical and optical properties (Zhang et al., 2010).
作用機序
Target of Action
The primary targets of 5-Fluorononane-1,9-diamine are copper-containing amine oxidases and flavoprotein polyamine oxidases . These enzymes play a crucial role in the metabolism of amines in the body, and their inhibition can have significant physiological effects.
Mode of Action
This compound interacts with its targets by inhibiting their enzymatic activity . As a diamine-based compound, it structurally mimics the substrates of these enzymes, allowing it to bind to their active sites and prevent the normal substrate from doing so. This results in a decrease in the metabolism of certain amines, leading to changes in physiological processes that depend on these metabolites.
Biochemical Pathways
The inhibition of amine oxidases by this compound affects several biochemical pathways. These enzymes are involved in the metabolism of amines, which are key components of various biological processes, including neurotransmission and cell growth . By inhibiting these enzymes, this compound can potentially alter these processes, although the specific downstream effects would depend on the particular amines that are affected.
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific amines whose metabolism is affected by the inhibition of amine oxidases. These could include changes in neurotransmission, cell growth, and other physiological processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the pH of the environment can affect the ionization state of the compound, which can in turn influence its absorption and distribution. Similarly, the presence of other compounds that can interact with amine oxidases could potentially affect the efficacy of this compound .
特性
IUPAC Name |
5-fluorononane-1,9-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21FN2/c10-9(5-1-3-7-11)6-2-4-8-12/h9H,1-8,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWQNHOGYBBCILB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(CCCCN)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-5-phenylmethoxypyran-4-one](/img/structure/B2812759.png)
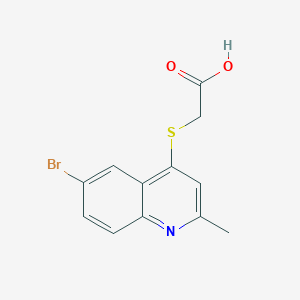
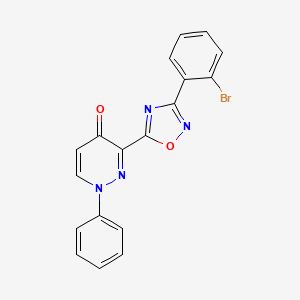
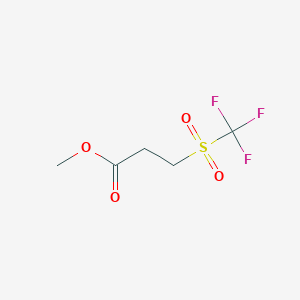
![N-[2-(1H-indol-3-yl)ethyl]-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2812770.png)

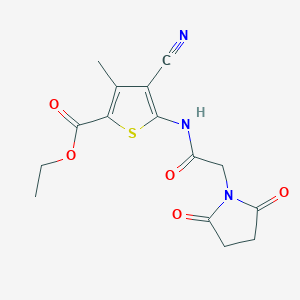
![7,7-dimethyl-N-(3-(trifluoromethyl)phenyl)-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide](/img/structure/B2812773.png)
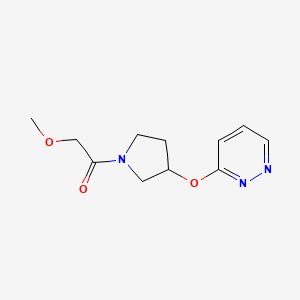

![1-Cyclohexyl-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-methylurea](/img/structure/B2812777.png)
![5-Chloro-2-[(3-methylbenzyl)oxy]benzoic acid](/img/structure/B2812778.png)
